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Compound of Interest

Compound Name: Ethyl Benzofuran-2-carboxylate

Cat. No.: B045867 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

Ethyl Benzofuran-2-carboxylate (C₁₁H₁₀O₃), a key intermediate in the synthesis of various

pharmaceutical and biologically active compounds. This document is intended for researchers,

scientists, and drug development professionals, offering field-proven insights into the

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data.

Introduction: The Significance of Ethyl Benzofuran-
2-carboxylate
Ethyl Benzofuran-2-carboxylate serves as a fundamental building block in medicinal

chemistry. The benzofuran moiety is a privileged scaffold found in numerous natural products

and synthetic compounds exhibiting a wide range of biological activities. Accurate and thorough

characterization of this intermediate is paramount to ensure the identity, purity, and quality of

downstream products in a research and development pipeline. This guide elucidates the

causality behind experimental choices in spectroscopic analysis and provides a self-validating

system for the characterization of this compound.

Molecular Structure and Spectroscopic Overview
The structure of Ethyl Benzofuran-2-carboxylate, with its fused aromatic and furan rings and

an ethyl ester functional group, gives rise to a distinct spectroscopic fingerprint. Understanding
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the contribution of each part of the molecule to the overall spectra is key to its unambiguous

identification.

Molecular Formula: C₁₁H₁₀O₃ Molecular Weight: 190.20 g/mol

The following sections will delve into the detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS

data, providing both the raw data and a thorough interpretation based on established principles

of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For Ethyl Benzofuran-2-carboxylate, both ¹H and ¹³C NMR provide critical

information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
The ¹H NMR spectrum provides detailed information about the number of different types of

protons, their electronic environments, and their proximity to other protons. The spectrum of

Ethyl Benzofuran-2-carboxylate was recorded on a 400 MHz instrument in deuterated

chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Ethyl Benzofuran-2-carboxylate
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.64 Doublet (d) 7.42 1H Aromatic H

7.56 Doublet (d) 8.08 1H Aromatic H

7.50 Singlet (s) - 1H Furan H

7.43-7.41 Multiplet (m) - 1H Aromatic H

7.28-7.26 Multiplet (m) - 1H Aromatic H

4.42 Quartet (q) 7.10 (calculated) 2H -O-CH₂-CH₃

1.40 Triplet (t) 7.10 (calculated) 3H -O-CH₂-CH₃

Data sourced from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[1]

Interpretation of the ¹H NMR Spectrum:

Aromatic Protons (δ 7.26-7.64): The signals in the downfield region are characteristic of

protons attached to the benzene ring of the benzofuran system. The distinct doublets and

multiplets arise from the coupling between adjacent protons on the ring, and their specific

chemical shifts are influenced by the electron-donating oxygen atom and the electron-

withdrawing ester group.

Furan Proton (δ 7.50): The singlet at 7.50 ppm is assigned to the proton on the furan ring (at

the 3-position). Its singlet nature indicates the absence of adjacent protons.

Ethyl Ester Protons (δ 4.42 and 1.40): The quartet at 4.42 ppm corresponds to the two

methylene (-CH₂-) protons of the ethyl group. The quartet splitting pattern is due to coupling

with the three neighboring methyl protons (n+1 rule, 3+1=4). The triplet at 1.40 ppm is

assigned to the three methyl (-CH₃) protons, which are split into a triplet by the two adjacent

methylene protons (n+1 rule, 2+1=3). The integration values of 2H and 3H for these signals,

respectively, confirm the presence of an ethyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
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The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The spectrum of Ethyl Benzofuran-2-carboxylate was recorded at 100 MHz in

CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Benzofuran-2-carboxylate

Chemical Shift (δ, ppm) Assignment

159.5 C=O (Ester)

155.6 Aromatic C-O

145.6 Aromatic C

127.5 Aromatic CH

126.8 Aromatic CH

123.6 Aromatic CH

122.7 Aromatic CH

113.7 Furan C

112.2 Furan CH

61.4 -O-CH₂-CH₃

14.2 -O-CH₂-CH₃

Data sourced from V. R. G. Ravi et al., Der Pharma Chemica, 2015.[1]

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon (δ 159.5): The most downfield signal is characteristic of the ester carbonyl

carbon, which is significantly deshielded due to the electronegativity of the two attached

oxygen atoms.

Aromatic and Furan Carbons (δ 112.2-155.6): The signals in this region correspond to the

eight carbon atoms of the benzofuran ring system. The chemical shifts are influenced by

their position relative to the oxygen heteroatom and the ester substituent. The carbon

attached to the furan oxygen (C-O) appears at a relatively downfield shift of 155.6 ppm.
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Ethyl Group Carbons (δ 61.4 and 14.2): The signal at 61.4 ppm is assigned to the methylene

carbon (-O-CH₂-) of the ethyl group, which is deshielded by the adjacent oxygen atom. The

upfield signal at 14.2 ppm corresponds to the terminal methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of Ethyl Benzofuran-2-carboxylate exhibits characteristic

absorption bands that confirm the presence of the ester and the aromatic system.

Table 3: Key IR Absorption Bands for Ethyl Benzofuran-2-carboxylate

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3150 Medium Aromatic C-H stretch

~2850-2980 Medium Aliphatic C-H stretch

~1715-1735 Strong
C=O stretch (α,β-unsaturated

ester)[2][3]

~1570-1600 Medium-Strong C=C stretch (aromatic)

~1250-1300 Strong
Asymmetric C-O-C stretch

(aryl ether)[1]

~1000-1100 Strong
Symmetric C-O-C stretch

(ester)[2][3]

Interpretation of the IR Spectrum:

C=O Stretch: A strong absorption band in the region of 1715-1735 cm⁻¹ is a clear indicator of

the ester carbonyl group. The conjugation of the carbonyl with the benzofuran ring system

typically shifts this band to a slightly lower wavenumber compared to a saturated ester.[2][3]

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching

vibrations in the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H

stretches of the ethyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b045867?utm_src=pdf-body
https://www.benchchem.com/product/b045867?utm_src=pdf-body
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://iris.unife.it/retrieve/e309ade1-dc47-3969-e053-3a05fe0a2c94/1-s2.0-S0223523418305579-main.pdf
https://www.derpharmachemica.com/pharma-chemica/synthesis-of-novel-n2oxoindolin3ylidenebenzofuran2carbohydrazides-via-greener-approach-and-their-biological-activities.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://iris.unife.it/retrieve/e309ade1-dc47-3969-e053-3a05fe0a2c94/1-s2.0-S0223523418305579-main.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://iris.unife.it/retrieve/e309ade1-dc47-3969-e053-3a05fe0a2c94/1-s2.0-S0223523418305579-main.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-O Stretches: The strong bands in the "fingerprint region" between 1000 and 1300 cm⁻¹ are

due to the C-O stretching vibrations of the ester and the aryl ether functionalities.[1] Aryl alkyl

ethers typically show a strong, characteristic absorption for the asymmetric C-O-C stretch

around 1250 cm⁻¹.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Mass Spectrometry Data for Ethyl Benzofuran-2-carboxylate

m/z Interpretation

191 [M+H]⁺ (Molecular ion + proton)

190 M⁺ (Molecular ion)

162
[M - C₂H₄]⁺ (Loss of ethene via McLafferty

rearrangement)

145 [M - OCH₂CH₃]⁺ (Loss of ethoxy radical)

117
[Benzofuran-C≡O]⁺ (Loss of ethoxy radical and

CO)

The molecular ion peak is reported as [M+H]⁺ in the ESI-MS data from V. R. G. Ravi et al., Der

Pharma Chemica, 2015.[1]

Interpretation of the Mass Spectrum:

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 190,

corresponding to the molecular weight of the compound. In electrospray ionization (ESI), it is

common to observe the protonated molecule [M+H]⁺ at m/z 191.[1]

Key Fragmentation Pathways:

Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-

O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, mass = 45), resulting in a
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fragment ion at m/z 145 (the benzofuranylacylium ion).

McLafferty Rearrangement: Another characteristic fragmentation for esters with a γ-

hydrogen is the McLafferty rearrangement, which involves the transfer of a hydrogen atom

to the carbonyl oxygen with the subsequent elimination of a neutral alkene. In this case, it

would lead to the loss of ethene (C₂H₄, mass = 28) and the formation of a radical cation at

m/z 162.

Further Fragmentation: The acylium ion at m/z 145 can further lose a molecule of carbon

monoxide (CO, mass = 28) to give a fragment at m/z 117, corresponding to the

benzofuran cation.

Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following

standardized protocols are recommended.

NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl Benzofuran-2-carboxylate in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 8-16 scans).

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of

scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C

isotope.

IR Spectroscopy Sample Preparation and Acquisition
Sample Preparation (Thin Film): If the sample is a low-melting solid or oil, a thin film can be

prepared by placing a small amount between two potassium bromide (KBr) or sodium

chloride (NaCl) plates.
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Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with

approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a

hydraulic press.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer,

typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum

over a suitable m/z range (e.g., 50-500).

Workflow and Data Interpretation Logic
The following diagram illustrates the logical workflow for the spectroscopic characterization of

Ethyl Benzofuran-2-carboxylate.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of Ethyl Benzofuran-2-carboxylate.

Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive

characterization of Ethyl Benzofuran-2-carboxylate. Each technique offers complementary

information that, when integrated, allows for the unambiguous confirmation of the molecule's

structure and purity. This guide serves as a valuable resource for scientists, ensuring the

integrity of this crucial synthetic intermediate in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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